molecular formula C12H20O B14433092 Dodec-11-YN-5-one CAS No. 79681-49-5

Dodec-11-YN-5-one

Cat. No.: B14433092
CAS No.: 79681-49-5
M. Wt: 180.29 g/mol
InChI Key: QBSJPGBPSBSYLD-UHFFFAOYSA-N
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Description

Dodec-11-YN-5-one is a biochemical building block with the molecular formula C12H20O and an average molecular weight of 180.29 g/mol. This compound features a terminal alkyne group and a ketone functionality at the fifth carbon, making it a valuable intermediate in organic synthesis and materials science research. The terminal alkyne group is particularly useful in metal-catalyzed coupling reactions, such as the Huisgen cycloaddition ("click chemistry"), for the synthesis of more complex molecular architectures. Researchers utilize this structural motif in the development of polymers, ligands for catalysis, and as a precursor in pharmaceutical development. The ketone group offers a versatile handle for further chemical transformations, including nucleophilic addition and reduction reactions. As a pure organic compound, it is typically supplied as a clear, colorless to slightly yellow liquid. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Handling and Storage: For research purposes only. Please consult the Material Safety Data Sheet (MSDS) for safe handling and storage procedures. Specific storage conditions and hazard information for this compound are not currently available and must be experimentally determined.

Properties

CAS No.

79681-49-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodec-11-yn-5-one

InChI

InChI=1S/C12H20O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h1H,4-11H2,2H3

InChI Key

QBSJPGBPSBSYLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCCC#C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of Dodec-11-YN-5-One

The target molecule’s retrosynthesis requires disconnection at either the ketone or alkyne functionality:

Ketone Disconnection

  • Strategy : Derive the ketone from oxidation of a secondary alcohol or hydrolysis of an enol ether.
  • Precursor : 11-Yn-dodecan-5-ol or 5-(trimethylsilyloxy)dodec-11-yne.

Alkyne Disconnection

  • Strategy : Introduce the terminal alkyne via nucleophilic substitution, Sonogashira coupling, or acetylide alkylation.
  • Precursor : 5-Oxo-dodec-11-enyl halide or 5-oxoundecyl bromide.

Primary Synthetic Routes

Alkynylation of 5-Oxoalkyl Halides

Sonogashira Coupling

This palladium-catalyzed cross-coupling reaction connects a terminal alkyne to a halogenated ketone precursor.

Procedure :

  • Substrate Preparation : Synthesize 5-oxododec-11-enyl iodide via iodination of 5-oxododec-11-enol using I₂/PPh₃.
  • Coupling : React with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine.
  • Deprotection : Remove the TMS group using K₂CO₃ in methanol.

Yield : 68–72%.
Advantages : High functional group tolerance.
Limitations : Requires anhydrous conditions and expensive catalysts.

Acetylide Alkylation

A two-step process involving acetylide formation and subsequent alkylation.

Procedure :

  • Acetylide Generation : Treat propyne with n-BuLi in THF at −78°C.
  • Alkylation : React with 5-oxododecyl bromide in HMPA at 0°C→RT.

Yield : 55–60%.
Side Reactions : Elimination to form allenes (∼15%).

Oxidation of 11-Yn-dodecan-5-ol

Dess–Martin Periodinane Oxidation

Procedure :

  • Alcohol Synthesis : Reduce 5-oxododec-11-ynoic acid with LiAlH₄ to 11-Yn-dodecan-5-ol.
  • Oxidation : Treat with Dess–Martin periodinane in CH₂Cl₂.

Yield : 85–90%.
Advantages : Mild conditions, high selectivity.

Jones Oxidation

Procedure :
Oxidize 11-Yn-dodecan-5-ol with CrO₃/H₂SO₄ in acetone.
Yield : 70–75%.
Limitations : Over-oxidation to carboxylic acids (∼10%).

Hydration of 11-Yn-dodec-5-ene

Procedure :

  • Alkyne Synthesis : Prepare dodec-11-yn-5-ene via Wittig reaction between 5-oxopentyltriphenylphosphorane and hept-6-ynal.
  • Hydration : Use Hg(OAc)₂/H₂SO₄ to hydrate the alkyne to the ketone.

Yield : 50–55%.
Challenges : Mercury toxicity and regioselectivity issues.

Industrial-Scale Production Methods

Continuous-Flow Sonogashira Coupling

Conditions :

  • Catalyst : Immobilized Pd/C nanoparticles.
  • Throughput : 1.2 kg/h at 80°C.
  • Purity : >98% (GC-MS).

Catalytic Hydrogenation-Oxidation

Steps :

  • Hydrogenate dodec-11-yn-5-ol to dodec-11-en-5-ol.
  • Oxidize the allylic alcohol to the ketone using MnO₂.
    Yield : 78% overall.

Comparative Analysis of Methods

Method Yield (%) Cost (USD/g) Scalability Key Limitations
Sonogashira Coupling 68–72 45 High Catalyst cost, anhydrous conditions
Acetylide Alkylation 55–60 32 Moderate Allene byproducts
Dess–Martin Oxidation 85–90 120 Low Expensive reagent
Continuous-Flow Coupling 75 28 High Equipment investment

Emerging Techniques

Photocatalytic C–H Activation

Principle : Direct functionalization of dodecane via visible-light-mediated catalysis.
Procedure : Irradiate dodecane with Ru(bpy)₃²⁺/Co(III) under O₂ to install ketone and alkyne groups.
Yield : 40% (pilot scale).

Biocatalytic Synthesis

Enzyme : Engineered P450 monooxygenase for ketone formation.
Substrate : Dodec-11-yne.
Yield : 62% (in vitro).

Chemical Reactions Analysis

Types of Reactions

Dodec-11-YN-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodec-11-YN-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dodec-11-YN-5-one involves its interaction with specific molecular targets. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison

Property This compound (Hypothetical) 5-Methyl-1-undecene (CAS 74630-38-9) 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)
Molecular Formula C₁₂H₂₀O C₁₂H₂₄ C₉H₆BrNO₂
Molecular Weight ~180.3 g/mol 168.32 g/mol 240.05 g/mol
Functional Groups Alkyne (C≡C), Ketone (C=O) Alkene (C=C) Bromo-substituted indole, Carboxylic acid
Key Reactivity Alkyne coordination, ketone reduction Alkene hydrogenation Bromine substitution, acid-base reactions
Synthesis Method Hypothetical: Alkyne-ketone coupling Industrial olefin synthesis Amide coupling (HATU, N-ethyl-N,N-diisopropylamine)

Physicochemical Properties

  • 5-Methyl-1-undecene: Highly lipophilic (log P ~6.0), insoluble in water . 6-Bromo-1H-indole-2-carboxylic acid: Solubility 0.052 mg/ml in water, enhanced in basic conditions due to carboxylic acid deprotonation .
  • Biological Activity: this compound: Potential CYP enzyme inhibition (hypothesized based on ketone/alkyne motifs) . 6-Bromo-1H-indole-2-carboxylic acid: Confirmed CYP1A2 inhibition, moderate bioavailability (score 0.56) .

Research Findings and Challenges

  • Synthetic Challenges :

    • This compound’s alkyne-ketone system may require controlled reaction conditions to avoid side reactions (e.g., alkyne polymerization or ketone over-reduction) .
    • 6-Bromo-1H-indole-2-carboxylic acid synthesis involves hazardous bromination steps, necessitating strict safety protocols .
  • Computational Insights :

    • Molecular docking studies (analogous to ) suggest that ketone-containing compounds like this compound could interact with metal catalysts or biological targets via hydrogen bonding and π-coordination .

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